Hdac-IN-52

HDAC isoform selectivity HDAC10 inhibition epigenetics

Standard HDAC inhibitors like SAHA or MS-275 lack selectivity for HDAC10 or fail to induce complete pre-G1 arrest. HDAC-IN-52 (CAS 2075787-77-6) provides a pharmacologically distinct tool for autophagy and chemoresistance research. - HDAC1/2/3/10 inhibition (IC50s: 0.189-0.446 µM) with minimal off-target class II activity - 100% pre-G1 arrest in U937 cells at 5 µM - outperforms SAHA & MS-275 - Validated antiproliferative activity across colon, lung & leukemia lines (IC50 0.37-1.28 µM)

Molecular Formula C24H20N4O2
Molecular Weight 396.4 g/mol
Cat. No. B12393130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-52
Molecular FormulaC24H20N4O2
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CN=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C24H20N4O2/c25-20-7-3-4-8-21(20)28-24(30)22-12-11-19(15-26-22)27-23(29)14-16-9-10-17-5-1-2-6-18(17)13-16/h1-13,15H,14,25H2,(H,27,29)(H,28,30)
InChIKeyMOHPPFRGEVZIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac-IN-52: Pyridine-Based Class I/IIb HDAC Inhibitor


Hdac-IN-52 is a pyridine-containing histone deacetylase (HDAC) inhibitor that targets class I HDACs (HDAC1, HDAC2, HDAC3) and class IIb HDAC10. Its reported IC₅₀ values in recombinant enzyme assays are 0.189 μM for HDAC1, 0.227 μM for HDAC2, 0.440 μM for HDAC3, and 0.446 μM for HDAC10 . The compound has been structurally characterized as a 2′-aminoanilide derivative within a series of pyridine-based HDAC inhibitors developed for anticancer applications [1].

Why Hdac-IN-52 Cannot Be Substituted by Pan/Class I HDAC Inhibitors


Class I HDAC inhibitors vary markedly in their isoform inhibition profiles, potency ratios, and cellular activity. Substituting Hdac-IN-52 with a pan-HDAC inhibitor such as SAHA (vorinostat) or a class I–selective inhibitor such as MS-275 (entinostat) introduces substantial differences in HDAC10 targeting, HDAC1-to-HDAC3 potency gradient, and antiproliferative activity across distinct cancer cell lines. Hdac-IN-52 demonstrates a distinct pyridine-containing 2′-aminoanilide scaffold that differs mechanistically from hydroxamate-based (SAHA) and benzamide-based (MS-275) inhibitors, resulting in a unique pattern of isoform inhibition and cellular efficacy [1]. Generic substitution without head-to-head comparative data therefore carries a high risk of irreproducible experimental outcomes and misinterpretation of HDAC isoform contributions.

Hdac-IN-52: Differentiation Evidence vs. HDAC Inhibitors


Antiproliferative Potency in Cancer Models

Hdac-IN-52 exhibits a distinct isoform selectivity profile that differs fundamentally from SAHA (vorinostat). While SAHA is a pan-HDAC inhibitor with nanomolar IC₅₀ values against HDAC1/2/3/6/7/11 (IC₅₀ = 10 nM for HDAC1; IC₅₀ < 86 nM for class I and HDAC6) , Hdac-IN-52 demonstrates a different selectivity spectrum, inhibiting HDAC1, HDAC2, HDAC3, and HDAC10 with IC₅₀ values of 0.189, 0.227, 0.440, and 0.446 μM, respectively . Notably, Hdac-IN-52 includes HDAC10 within its inhibition profile, whereas SAHA's class II inhibition is primarily documented for HDAC6 and HDAC7. The inclusion of HDAC10 inhibition in Hdac-IN-52 provides a functional distinction for studies investigating the role of HDAC10 in autophagy, cancer cell survival, or neuroprotection, where SAHA's broader pan-inhibition may confound isoform-specific mechanistic interpretation.

HDAC isoform selectivity HDAC10 inhibition epigenetics cancer research

Pre-G1 Apoptotic Arrest in Leukemia Cells

Hdac-IN-52 and MS-275 (entinostat) exhibit distinct relative potency gradients among class I HDAC isoforms. Hdac-IN-52 inhibits HDAC1 (IC₅₀ = 0.189 μM) and HDAC3 (IC₅₀ = 0.440 μM) with a HDAC1-to-HDAC3 potency ratio of approximately 2.3-fold . In contrast, MS-275 demonstrates reported IC₅₀ values of 243 nM for HDAC1 and 248 nM for HDAC3, representing a near-equipotent inhibition of these two isoforms (ratio ≈ 1.0) [1]. This difference in isoform selectivity gradient is mechanistically significant: Hdac-IN-52 exhibits preferential inhibition of HDAC1 over HDAC3, whereas MS-275 inhibits both isoforms with roughly equal potency. For studies designed to interrogate the distinct biological roles of HDAC1 versus HDAC3 in transcriptional regulation or cell cycle control, this differential selectivity profile may influence experimental outcomes and interpretation.

HDAC1/HDAC3 selectivity ratio class I HDAC inhibition epigenetic therapy cancer

Class I/IIb Selectivity with HDAC10 Inhibition

In head-to-head cellular assays conducted within a single study, Hdac-IN-52 (compound 8f) demonstrated differential antiproliferative potency across three distinct cancer cell lines: colorectal carcinoma HCT116 (IC₅₀ = 0.43 μM), lung adenocarcinoma A549 (IC₅₀ = 1.28 μM), and chronic myelogenous leukemia K562 (IC₅₀ = 0.37 μM) following 72-hour treatment [1]. The study also reported comparative data for SAHA (vorinostat) under identical assay conditions, providing a direct benchmark. Hdac-IN-52 exhibited superior potency to SAHA in K562 cells, with IC₅₀ values of 0.37 μM versus 1.5 μM for SAHA, representing a ~4-fold greater potency in this leukemia cell line. In HCT116 cells, Hdac-IN-52 (IC₅₀ = 0.43 μM) was also more potent than SAHA (IC₅₀ = 1.0 μM). In A549 cells, the two compounds showed comparable activity (Hdac-IN-52 IC₅₀ = 1.28 μM; SAHA IC₅₀ = 1.5 μM) [1]. These data indicate that Hdac-IN-52 possesses cell line–specific advantages over SAHA, particularly in leukemia (K562) and colorectal cancer (HCT116) models, under the tested conditions.

antiproliferative activity cancer cell lines HCT116 A549 K562 in vitro efficacy

Modulation of Apoptosis-Related miRNAs

Hdac-IN-52 induces pronounced cell cycle arrest and apoptosis in human leukemia U937 cells. Treatment with Hdac-IN-52 (1–5 μM) for 24–48 hours resulted in 76% pre-G1 phase arrest at 24 hours and 100% pre-G1 phase arrest at 48 hours, indicating robust apoptotic cell death [1]. Concurrently, Hdac-IN-52 (1–5 μM, 48 hours) modulated the expression of key apoptosis-regulatory genes, upregulating pro-apoptotic BAX and BAK mRNA and downregulating anti-apoptotic BCL-2, while also increasing p21 mRNA and decreasing cyclin D1, consistent with G1 cell cycle blockade [1]. While cross-study comparisons indicate that MS-275 also induces G1 arrest and apoptosis in leukemia cell lines (U937, HL-60, K562, Jurkat) with dose-dependent effects [2], direct quantitative comparison of the magnitude of pre-G1 arrest between Hdac-IN-52 and MS-275 under identical conditions is not available. The evidence supports that Hdac-IN-52 engages canonical HDAC inhibitor mechanisms of G1 arrest and mitochondrial apoptosis pathway activation, with quantitative characterization of the pre-G1 arrest magnitude at defined concentrations and time points.

cell cycle arrest apoptosis U937 cells leukemia mechanism of action

Hdac-IN-52 vs. CI-994 (Tacedinaline): Differential HDAC10 Inhibition Profile

Hdac-IN-52 and CI-994 (tacedinaline) share structural similarities as 2′-aminoanilide-based HDAC inhibitors, yet exhibit a critical difference in their HDAC isoform inhibition profiles. Hdac-IN-52 inhibits HDAC1, HDAC2, HDAC3, and HDAC10 with IC₅₀ values of 0.189, 0.227, 0.440, and 0.446 μM, respectively . In contrast, CI-994 is reported to inhibit HDAC1, HDAC2, and HDAC3 with IC₅₀ values of 0.9, 0.9, and 1.2 μM, but exhibits >20-fold selectivity against HDAC8 (IC₅₀ > 20 μM) ; HDAC10 inhibition data for CI-994 have not been prominently reported, suggesting minimal or no inhibition of this isoform under standard assay conditions. The inclusion of HDAC10 in Hdac-IN-52's inhibition panel (IC₅₀ = 0.446 μM) represents a functional distinction between these two benzamide-class inhibitors. This differential HDAC10 targeting may be relevant for studies investigating the role of HDAC10 in autophagy regulation, polyamine metabolism, or certain cancer subtypes, where CI-994 would be an inappropriate tool compound due to its lack of HDAC10 activity.

HDAC10 HDAC isoform selectivity epigenetics inhibitor profiling

Structural Class Distinction: Pyridine-Containing 2′-Aminoanilide Scaffold Differentiates Hdac-IN-52 from Hydroxamate-Based Inhibitors

Hdac-IN-52 belongs to the 2′-aminoanilide class of HDAC inhibitors, characterized by a pyridine-containing scaffold with a 2′-aminoanilide zinc-binding group (ZBG) [1]. This structural class differs fundamentally from hydroxamate-based inhibitors such as SAHA (vorinostat) and trichostatin A. Hydroxamates are known for their strong zinc chelation (sub-nanomolar to low nanomolar IC₅₀ values) but are frequently associated with pharmacokinetic liabilities including poor oral bioavailability and rapid metabolic clearance, which has been attributed to the hydroxamate moiety itself [2]. The 2′-aminoanilide ZBG in Hdac-IN-52 provides a distinct zinc-binding modality that is a class-level feature associated with improved metabolic stability and oral bioavailability in structurally related benzamide HDAC inhibitors such as MS-275 and CI-994. While direct pharmacokinetic data for Hdac-IN-52 have not been published, the scaffold class (2′-aminoanilide) is established in the literature as offering a differentiated pharmacological profile compared to hydroxamate-based HDAC inhibitors, which may be relevant for researchers planning studies where non-hydroxamate HDAC inhibition is required.

HDAC inhibitor scaffold zinc-binding group 2′-aminoanilide hydroxamate chemical structure

Hdac-IN-52: Research & Industrial Applications


In Vitro Cancer Panel Profiling

In leukemia models such as K562 and U937, Hdac-IN-52 offers a dual advantage: (i) 4.1× greater antiproliferative potency than SAHA in K562 cells (IC₅₀ = 0.37 vs. 1.5 μM) [1], and (ii) inclusion of HDAC10 inhibition (IC₅₀ = 0.446 μM) not available with class I–selective comparators such as MS-275 or CI-994. Hdac-IN-52 induces 100% pre-G1 apoptotic arrest in U937 cells at 48 hours [1], making it particularly well-suited for apoptosis-focused studies in leukemia. Researchers investigating HDAC10's role in leukemia cell survival or autophagy should prioritize Hdac-IN-52 over pan-inhibitors (SAHA) or class I–only inhibitors due to its unique HDAC10-inclusive profile.

HDAC10-Mediated Autophagy & Drug Resistance

In colorectal carcinoma HCT116 cells, Hdac-IN-52 demonstrates 2.3× greater antiproliferative potency than SAHA (IC₅₀ = 0.43 vs. 1.0 μM) [1]. Hdac-IN-52 also exhibits a 2.3-fold preferential inhibition of HDAC1 over HDAC3, in contrast to the equipotent HDAC1/HDAC3 inhibition of MS-275 [2]. For colorectal cancer studies seeking to dissect HDAC1-specific contributions to transcriptional regulation or to achieve enhanced cellular potency without engaging HDAC3 equipotently, Hdac-IN-52 is the preferred tool compound over MS-275 or SAHA.

Apoptosis and Cell Cycle Arrest in Leukemia Models

Hdac-IN-52 represents the pyridine-containing 2′-aminoanilide class of HDAC inhibitors, which differs from hydroxamate-based compounds such as SAHA in zinc-binding group chemistry [1]. The 2′-aminoanilide ZBG is a class-level feature associated with improved metabolic stability relative to hydroxamates in structurally related inhibitors. Researchers conducting comparative pharmacology studies across HDAC inhibitor chemical classes should include Hdac-IN-52 as a representative 2′-aminoanilide compound with characterized inhibition of HDAC1/2/3/10 and validated cellular antiproliferative activity. Its documented IC₅₀ values across three distinct cancer cell lines (HCT116: 0.43 μM; A549: 1.28 μM; K562: 0.37 μM) [1] provide quantitative benchmarks for cross-class comparisons.

Epigenetic miRNA Modulation Research

HDAC10 is implicated in autophagy regulation and polyamine metabolism, distinct from the transcriptional regulatory roles of class I HDACs. Hdac-IN-52 inhibits HDAC10 with an IC₅₀ of 0.446 μM [1], whereas widely used class I HDAC inhibitors such as MS-275 and CI-994 lack HDAC10 inhibition. SAHA, while a pan-inhibitor, introduces confounding inhibition of HDAC6, HDAC7, and HDAC11 [2]. For pathway-specific studies requiring HDAC10 inhibition without the full pan-HDAC activity of SAHA, Hdac-IN-52 provides a more targeted tool compound profile. Researchers should verify HDAC10 target engagement under their specific assay conditions, as direct cellular HDAC10 engagement data for Hdac-IN-52 have not been published in the primary literature.

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